2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol
Overview
Description
2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Related compounds have been shown to inhibit the enzyme urease . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
The inhibition of urease can lead to a decrease in pH, which can affect the survival of certain bacteria such as Helicobacter pylori .
Biochemical Pathways
By inhibiting urease, it could potentially disrupt the urea cycle, leading to an accumulation of urea and a decrease in ammonia production .
Result of Action
The inhibition of urease could potentially disrupt the survival of certain bacteria, such asHelicobacter pylori, which rely on the enzyme for survival .
Biochemical Analysis
Biochemical Properties
2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable interaction is with the enzyme urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This compound has been shown to inhibit urease activity effectively, making it a potential candidate for treating infections caused by urease-producing bacteria, such as Helicobacter pylori . The inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. In cancer cells, this compound has demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis . It influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, this compound has been observed to affect gene expression, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as urease, inhibiting their catalytic activity . This binding interaction is facilitated by the thiadiazole ring, which interacts with key amino acid residues in the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard storage conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent effects on cellular functions. In vitro studies have demonstrated that the cytotoxic effects on cancer cells are maintained over extended periods, suggesting potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and anticancer activity, without significant toxicity . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cellular membranes due to its lipophilic nature, facilitated by transport proteins and passive diffusion . Once inside the cells, the compound can accumulate in specific organelles, such as the mitochondria and the nucleus, where it exerts its biological effects. Binding proteins and transporters play a significant role in its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the mitochondria, where it can interfere with mitochondrial enzymes and disrupt cellular respiration . Additionally, it can accumulate in the nucleus, where it interacts with DNA and transcription factors, leading to changes in gene expression. Post-translational modifications, such as phosphorylation and acetylation, can also influence its targeting to specific subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide, followed by cyclization with carbon disulfide to form the thiadiazole ring
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with potential biological activities.
2-(5-Amino-1,3,4-thiadiazol-2-yl)methyl-6-aryl-tetrahydropyridazin-3-one: Studied for its antimycobacterial activity.
Uniqueness
2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol is unique due to its specific structure, which combines the thiadiazole ring with a propan-2-ol moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-5(2,9)3-7-8-4(6)10-3/h9H,1-2H3,(H2,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUYRMJRSVCGMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C(S1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933911-74-1 | |
Record name | 2-(5-amino-1,3,4-thiadiazol-2-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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